3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
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Description
3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- Base-Induced Dimerization: This compound plays a role in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides. This process yields 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, highlighting the compound's utility in synthetic chemistry (Leban & Colson, 1996).
- Crystal Structure Characterization: Studies have focused on the crystal structure of related compounds, revealing significant insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical behavior (Yuan et al., 2010).
2. Role in Synthesis of Derivatives and Analogs
- Formation of Pyrrole Derivatives: The compound is involved in the synthesis of novel pyrrole derivatives, which have potential applications in various fields of chemistry (Meetsma et al., 1996).
- Synthesis of Pyrrolidinyl Derivatives: It serves as a key component in the synthesis of pyrrolidinyl derivatives of nucleobases, expanding its utility in the field of nucleic acid chemistry (Kočalka et al., 2006).
3. Utility in Organic Chemistry Reactions
- Cycloaddition Reactions: This compound is utilized in cycloaddition reactions, demonstrating its versatility in organic synthesis (Škof et al., 2002).
- Pfitzinger Reaction Involvement: It has been used in the Pfitzinger reaction, a significant reaction in heterocyclic chemistry (Moskalenko et al., 2011).
Properties
IUPAC Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQTXVYAMIYFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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